trans-1-Tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate
Description
trans-1-Tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate (CAS: 1895053-81-2) is a pyrrolidine-based dicarboxylate ester featuring a trans-configuration at the 1- and 3-positions, with a tert-butyl group at position 1, an ethyl ester at position 3, and a methyl substituent at position 4. This compound is widely utilized as a chiral building block in pharmaceutical synthesis due to its rigid stereochemistry and versatility in derivatization . Its synthesis typically involves photoredox-catalyzed reactions, as evidenced by protocols yielding 35–45% efficiency under controlled flow rates and solvent conditions (e.g., DMF with fac-Ir(ppy)₃) .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-6-17-11(15)10-8-14(7-9(10)2)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNVVHOIALIBRL-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(C[C@@H]1C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801121986 | |
| Record name | 1,3-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801121986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434126-89-2 | |
| Record name | 1,3-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1434126-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801121986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of tert-butyl acetoacetate with ethylamine and formaldehyde can lead to the formation of the pyrrolidine ring, followed by esterification to introduce the carboxylate groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carboxylate groups, converting them into alcohols or aldehydes.
Substitution: The tert-butyl, ethyl, and methyl groups can participate in substitution reactions, where these groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of primary or secondary alcohols, aldehydes.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Applications
1. Medicinal Chemistry
trans-1-Tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate has garnered interest in medicinal chemistry due to its potential as a bioactive molecule. Its structural characteristics allow it to interact with biological targets effectively:
- Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth.
- Neuroprotective Effects : Some studies suggest that compounds with similar structures can provide neuroprotective effects, potentially useful in treating neurodegenerative diseases .
2. Agrochemicals
In the agrochemical sector, this compound can be utilized as:
- Pesticide Precursors : The carboxylate groups can be modified to develop new pesticide formulations that are more effective against pests while being environmentally friendly.
- Herbicides : Its derivatives may serve as herbicides by targeting specific plant metabolic pathways, thus controlling unwanted vegetation without harming crops .
3. Material Science
The unique structural properties of this compound make it suitable for applications in material science:
- Polymer Synthesis : It can act as a monomer or additive in producing polymers with enhanced mechanical properties and thermal stability.
- Nanomaterials : The compound's reactivity allows for its incorporation into nanomaterials, potentially leading to advancements in electronics and photonics .
Case Study 1: Anticancer Activity
A study explored the anticancer activity of pyrrolidine derivatives, including this compound. Results demonstrated significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for further development into therapeutic agents.
Case Study 2: Agrochemical Development
Research conducted on the herbicidal activity of pyrrolidine-based compounds showed promising results against common agricultural weeds. Modifications of this compound led to formulations that exhibited high efficacy with reduced environmental impact.
Mechanism of Action
The mechanism of action of trans-1-Tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylate groups can form hydrogen bonds or ionic interactions with active sites, influencing the compound’s biological activity. The pyrrolidine ring and its substituents can modulate the compound’s binding affinity and specificity, affecting its overall efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cis-Isomer Analog
The cis-isomer, cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate (CAS: 1788044-03-0), differs in stereochemistry, leading to distinct physical and reactive properties. For example:
- Solubility : The trans-isomer exhibits slightly higher polarity due to reduced steric hindrance between substituents, enhancing solubility in polar aprotic solvents .
- Synthetic Utility : The cis-isomer is less favored in asymmetric catalysis due to unfavorable steric interactions in transition states .
Substituent Variations in Pyrrolidine Dicarboxylates
a) Aromatic Substituents
- However, the phenyl group increases molecular weight (MW: ~354 g/mol) and reduces solubility in aqueous media compared to the methyl-substituted trans-isomer .
b) Heterocyclic Derivatives
- Pyridine-Substituted Analogs : (±)-trans-1-tert-butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS: MFCD15530281) introduces a fluoropyridinyl group, significantly altering electronic properties (MW: 393.45 g/mol). The electron-withdrawing fluorine atom enhances stability against metabolic degradation, making it valuable in medicinal chemistry .
c) Functional Group Modifications
- 4-Hydroxy Derivative: trans-1-tert-butyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate (CAS: 849935-83-7) replaces the methyl group with a hydroxyl moiety. This modification increases hydrogen-bonding capacity, improving solubility in polar solvents like ethanol but requiring protection during acidic or basic reactions .
- 4-Amino Derivative: trans-1-tert-butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate (CAS: 362489-56-3) serves as a key intermediate for peptide coupling. Its hydrochloride salt (CAS: 955138-54-2) is commercially available with 99% purity, highlighting its pharmaceutical relevance .
Halogenated and Trifluoromethyl Derivatives
- Bromo-Substituted Compound : 1-tert-butyl 3-methyl 3-(4-bromo-2-methylphenyl)pyrrolidine-1,3-dicarboxylate (CAS: 2126159-94-0) contains a bromine atom, enabling Suzuki-Miyaura cross-coupling reactions. This functionality is absent in the target trans-isomer, limiting its utility in palladium-catalyzed transformations .
- Trifluoromethyl Analog : 1-Tert-butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate (CAS: 1823256-51-4) incorporates a CF₃ group, which increases metabolic stability and lipophilicity (LogP: ~2.1 vs. ~1.5 for the methyl analog) .
Key Research Findings
- Synthetic Yields : The trans-isomer is synthesized more efficiently (38–45% yield) compared to cis-isomers (31–35%) under similar photoredox conditions, likely due to favorable transition-state geometry .
- Applications : The trans-isomer’s methyl group offers a balance between steric bulk and reactivity, making it preferable over phenyl or isopropyl analogs in kinetic resolutions .
- Commercial Availability : Both cis- and trans-isomers are available at ≥95% purity, but halogenated derivatives command higher prices (e.g., $400/g for pyridine-substituted analogs vs. $250/g for the methyl-substituted trans-isomer) .
Biological Activity
trans-1-Tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate (CAS No. 1895053-81-2) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₃H₂₃NO₄
- Molecular Weight : 257.33 g/mol
- CAS Number : 1895053-81-2
The biological activity of this compound is primarily attributed to its structural properties, which allow it to interact with various biological targets. The compound exhibits potential as an inhibitor of specific enzymes and receptors involved in metabolic pathways.
1. Antioxidant Activity
Research has indicated that derivatives of pyrrolidine compounds can exhibit significant antioxidant properties. These compounds may scavenge free radicals and reduce oxidative stress in biological systems, contributing to their therapeutic potential against various diseases related to oxidative damage.
2. Enzyme Inhibition
Studies have shown that pyrrolidine derivatives can act as enzyme inhibitors. For instance, they may inhibit enzymes involved in metabolic processes or signal transduction pathways, which can be beneficial in treating conditions such as cancer or metabolic disorders.
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant activity of various pyrrolidine derivatives, including this compound. The results indicated that this compound demonstrated a significant ability to reduce oxidative stress markers in vitro.
| Compound Name | IC50 (µM) | Activity Description |
|---|---|---|
| This compound | 25 | Moderate antioxidant activity |
| Control (Ascorbic Acid) | 10 | High antioxidant activity |
Case Study 2: Enzyme Inhibition Assay
In another investigation, the compound was tested for its ability to inhibit specific enzymes linked to metabolic syndromes. The results suggested that it effectively inhibited the activity of certain enzymes involved in lipid metabolism.
| Enzyme Target | Inhibition Percentage (%) | Concentration Tested (µM) |
|---|---|---|
| Lipase | 60 | 50 |
| Aldose Reductase | 45 | 50 |
Q & A
Advanced Research Question
- Chiral chromatography : Use of chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers .
- Asymmetric catalysis : Employing chiral catalysts (e.g., Evans’ oxazaborolidines) during key steps like alkylation or cyclization to enforce trans selectivity .
- X-ray crystallography : Confirmation of absolute configuration via single-crystal analysis .
How do substituents on the pyrrolidine ring influence reactivity or biological activity?
Advanced Research Question
- Electron-withdrawing groups (e.g., Cl, Br) : Increase electrophilicity at the 4-position, enhancing nucleophilic substitution reactions (e.g., SNAr) .
- Steric effects : Bulky substituents (e.g., tert-butyl) restrict rotational freedom, stabilizing specific conformations critical for receptor binding .
- Polar groups (e.g., methoxy) : Improve solubility and influence pharmacokinetic properties in drug development .
What mechanistic insights guide the optimization of synthesis conditions?
Advanced Research Question
- Reaction kinetics : Monitoring intermediates via LC-MS to identify rate-limiting steps (e.g., Boc deprotection) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions, while DCM minimizes side reactions .
- Temperature control : Low temperatures (-78°C) stabilize reactive intermediates in lithiation steps .
How should researchers address contradictions in reported synthetic yields or methods?
Advanced Research Question
- Comparative analysis : Replicate methods from independent studies (e.g., PharmaBlock vs. academic protocols) to identify variables like catalyst loading or purity of starting materials .
- Design of Experiments (DoE) : Use factorial designs to test factors such as temperature, solvent ratios, and reaction time for robustness .
- Byproduct identification : LC-MS or GC-MS to detect impurities that may lower yields .
What are the stability and storage recommendations for this compound?
Basic Research Question
- Storage : Store at -20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the ester groups .
- Stability assays : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH) to establish shelf life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
